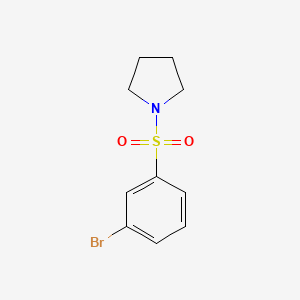

1-((3-Bromophenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

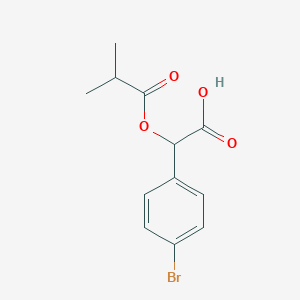

The compound "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is a chemical species that can be inferred to have a pyrrolidine ring, a sulfonamide group, and a bromophenyl moiety. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful in the construction of various enantiomerically pure compounds, as indicated by the utility of related chiral pyrrolidinyl sulfonamides .

Synthesis Analysis

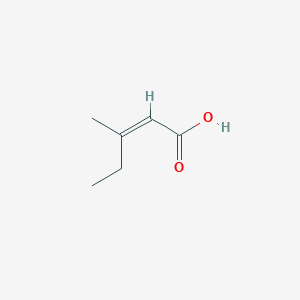

The synthesis of related sulfonamide compounds often involves reactions with activated bromides and 1,3-dicarbonyl compounds, as seen in the production of chiral pyrrolidinyl sulfonamides . Additionally, the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and chlorophenylsulfonyl-substituted pyrrolidines has been reported, which proceeds under mild conditions . These methods could potentially be adapted for the synthesis of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

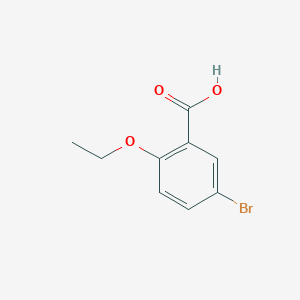

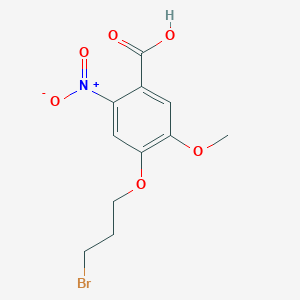

Molecular Structure Analysis

While the specific molecular structure of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" is not directly reported, the crystal structure of a related bromophenyl compound has been determined by X-ray diffraction, providing insights into the possible configuration and stereochemistry of bromophenyl-containing compounds . The molecular structure of such compounds is crucial for understanding their reactivity and the mechanisms of their formation.

Chemical Reactions Analysis

Compounds with a sulfonamide group, such as "1-((3-Bromophenyl)sulfonyl)pyrrolidine," can participate in various chemical reactions. For instance, sulfonamides have been used in cross-coupling reactions with bromopyridines catalyzed by copper complexes . Moreover, phenyl α-bromovinyl sulfone, which shares structural similarities with the compound , has been shown to undergo cycloadditions with azomethine ylides, leading to pyrrolidine derivatives . These reactions highlight the potential reactivity of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" in forming new bonds and generating complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((3-Bromophenyl)sulfonyl)pyrrolidine" can be inferred from related compounds. Sulfonamides typically have distinct solubility profiles and can form hydrogen bonds due to the presence of the sulfonyl group . The presence of the bromophenyl group may also influence the compound's boiling point, density, and refractive index, as seen in other brominated aromatic compounds . These properties are essential for the purification and characterization of the compound and for predicting its behavior in different environments.

Scientific Research Applications

Medicinal Chemistry Applications

Selective RORγt Inverse Agonists : The compound has been used in developing selective, orally active RORγt inverse agonists. These agonists exhibit high selectivity and desirable pharmacokinetic properties, showing potential in pharmacodynamic models and therapeutic applications (Duan et al., 2019).

Antimicrobial Activity : Some derivatives of 1-((3-Bromophenyl)sulfonyl)pyrrolidine have shown significant antimicrobial activity, indicating potential utility in developing new antimicrobial agents (Zareef et al., 2008).

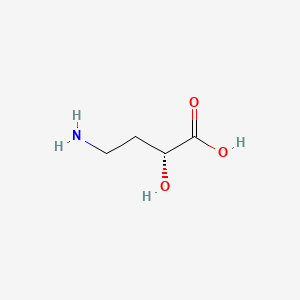

Enantioselective Bromoaminocyclization : The compound has been utilized in enantioselective bromoaminocyclization, leading to the preparation of enantioenriched pyrrolidines, which could be further oxidized into lactams. This highlights its role in synthesizing chiral compounds (Zhou et al., 2011).

Material Science Applications

- Highly Luminescent Polymers : Derivatives of 1-((3-Bromophenyl)sulfonyl)pyrrolidine have been incorporated into polymers to create highly luminescent materials, demonstrating potential in optical and electronic applications (Zhang & Tieke, 2008).

Organic Synthesis Applications

Synthesis of Tetrahydropyridine Derivatives : The compound has been involved in synthesizing sulfonated tetrahydropyridine derivatives, showcasing its utility in creating diverse organic structures (An & Wu, 2017).

Catalytic Enantioselective Cycloaddition : It plays a role in the enantioselective catalytic 1,3-dipolar cycloaddition of azomethine ylides with vinyl sulfones, useful in synthesizing enantioenriched 3-sulfonyl cycloadducts (Llamas, Gómez Arrayás, & Carretero, 2006).

properties

IUPAC Name |

1-(3-bromophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKQVHXBDTCPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428438 |

Source

|

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214210-14-7 |

Source

|

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)